molecular formula C14H13NO6 B12892458 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate

2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate

Cat. No.: B12892458
M. Wt: 291.26 g/mol
InChI Key: XNLSUNYEFDPXEF-UHFFFAOYSA-N
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Description

2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate is a chemical compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate typically involves the reaction of 5-nitrofuran-2-ylmethanol with ethyl benzoate in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrofuran ring under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a wide range of bacterial strains .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: Contains a nitrofuran moiety and is used as an antibacterial agent.

    Furazolidone: Another nitrofuran derivative with antibacterial properties.

    Nitrofurantoin: Used to treat urinary tract infections and has a similar mechanism of action.

Uniqueness

2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate is unique due to its specific structure, which combines the nitrofuran moiety with an ethyl benzoate group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(5-nitrofuran-2-yl)methoxy]ethyl benzoate

InChI

InChI=1S/C14H13NO6/c16-14(11-4-2-1-3-5-11)20-9-8-19-10-12-6-7-13(21-12)15(17)18/h1-7H,8-10H2

InChI Key

XNLSUNYEFDPXEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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